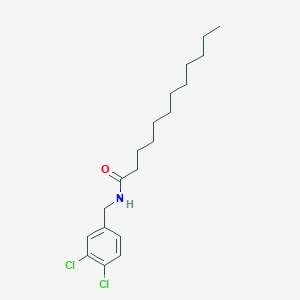
N-(3,4-Dichlorobenzyl)dodecanamide
Description
N-(3,4-Dichlorobenzyl)dodecanamide is an organic compound featuring a dodecanamide chain (12-carbon alkyl group) linked to a 3,4-dichlorobenzyl moiety. The dichlorobenzyl group may confer stability and influence bioactivity, as seen in related antimicrobial or agrochemical compounds.
Properties
CAS No. |
102366-72-3 |
|---|---|
Molecular Formula |
C19H29Cl2NO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
InChI Key |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Other CAS No. |
102366-72-3 |
Synonyms |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between N-(3,4-Dichlorobenzyl)dodecanamide and its closest analog identified in the evidence:
| Property | This compound | Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride |
|---|---|---|
| Core Structure | Neutral amide | Quaternary ammonium salt |
| Functional Groups | Amide, dichlorobenzyl | Ammonium, dichlorobenzyl, dodecyl chain |
| Polarity | Moderate (amide group) | Highly polar (cationic) |
| Potential Applications | Organic synthesis intermediates | Surfactants, antimicrobial agents |
| Solubility | Likely soluble in organic solvents | Water-soluble due to ionic nature |
Analysis of Functional Group Impact
- Amide vs. Ammonium Groups: The amide group in this compound renders it neutral and less reactive in aqueous environments, favoring use in non-polar matrices. In contrast, the quaternary ammonium group in the analog enhances water solubility and surface activity, making it suitable for detergent formulations or biocidal applications .
- Dichlorobenzyl Moiety : Both compounds share this aromatic group, which is associated with resistance to metabolic degradation. This feature is critical in pesticides (e.g., chlorinated herbicides) and pharmaceuticals targeting persistent pathogens .
This compound
- Intermediate Utility : Its structure aligns with intermediates used in pharmaceutical synthesis, particularly for compounds requiring lipophilic aromatic groups. For example, highlights a dichlorobenzyl-containing carboxamide as a precursor in heterocyclic drug synthesis .
- Bioactivity Potential: Chlorinated benzyl groups are common in fungicides (e.g., chlorothalonil analogs), suggesting possible agrochemical applications.
Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride
- Surfactant Properties : The cationic nature enables micelle formation, useful in emulsifiers or fabric softeners.
- Antimicrobial Activity : Quaternary ammonium compounds (QACs) with chlorinated aryl groups exhibit enhanced efficacy against bacteria and fungi, likely due to membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


